molecular formula C24H25F4NOS B1205485 cis-Piflutixol

cis-Piflutixol

Cat. No.: B1205485
M. Wt: 451.5 g/mol
InChI Key: CCUOZZURYIZOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Piflutixol: is a thioxanthene derivative with the molecular formula C24H25F4NOS . It is known for its neuroleptic properties and is used primarily in the treatment of psychiatric disorders. The compound is characterized by its ability to interact with dopamine receptors, making it a valuable tool in neuropharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-Piflutixol involves the reaction of 6-fluoro-2-(trifluoromethyl)thioxanthen-9-one with 1-(4-piperidyl)ethanol under specific conditions to yield the desired product. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and advanced purification techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: : cis-Piflutixol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological profiles .

Mechanism of Action

The mechanism of action of cis-Piflutixol involves its interaction with dopamine receptors, particularly D1 and D2 receptors. By binding to these receptors, this compound inhibits dopamine-mediated neurotransmission, leading to its antipsychotic effects. The compound’s ability to block both D1 and D2 receptors distinguishes it from other neuroleptics that may selectively target only one type of receptor .

Comparison with Similar Compounds

cis-Piflutixol is compared with other thioxanthene derivatives such as:

  • cis-Flupenthixol
  • cis-Clopenthixol

These compounds share similar structures and pharmacological properties but differ in their receptor binding affinities and clinical applications. This compound’s unique ability to interact with both D1 and D2 receptors makes it particularly effective in treating a broader range of psychiatric symptoms .

Properties

Molecular Formula

C24H25F4NOS

Molecular Weight

451.5 g/mol

IUPAC Name

2-[1-[3-[6-fluoro-2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperidin-4-yl]ethanol

InChI

InChI=1S/C24H25F4NOS/c25-18-4-5-20-19(2-1-10-29-11-7-16(8-12-29)9-13-30)21-14-17(24(26,27)28)3-6-22(21)31-23(20)15-18/h2-6,14-16,30H,1,7-13H2

InChI Key

CCUOZZURYIZOKX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCO)CCC=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F

Synonyms

6-fluoro-9-(3-(4-(2-hydroxyethyl)piperidino) propylidene)-2-trifluoromethyl-thioxanthene
piflutixol
piflutixol monohydrochloride
piflutixol, (Z)-isome

Origin of Product

United States

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